Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate
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Overview
Description
Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is a synthetic compound that belongs to the class of nicotinates It features a piperazine ring substituted with an acetyl group and a methyl group attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Nicotinate Formation: The nicotinate moiety is introduced through esterification reactions involving nicotinic acid and methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:
Substitution: The acetyl group on the piperazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit poly (ADP-ribose) polymerase (PARP) in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring structure and have similar pharmacological activities.
Nicotinate Derivatives: Compounds like methyl nicotinate and ethyl nicotinate share the nicotinate moiety and are used in similar applications.
Uniqueness
Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is unique due to its specific combination of the piperazine and nicotinate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H19N3O3 |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
methyl 6-(4-acetylpiperazin-1-yl)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-10-8-13(15-9-12(10)14(19)20-3)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3 |
InChI Key |
HWTYWPGMEJYZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
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